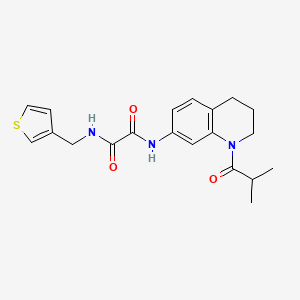
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a complex organic compound recognized for its potential biological activities. This article provides an in-depth exploration of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinoline moiety with an oxalamide linkage and a thiophene ring. Its molecular formula is C21H24N4O3, with a molecular weight of approximately 380.4 g/mol . The presence of these functional groups suggests diverse pharmacological properties.
Antitumor Properties
Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant antitumor activity. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation and migration . The incorporation of the thiophene ring may enhance these effects by providing additional interaction sites with biological targets.
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial properties. Tetrahydroquinoline derivatives are frequently associated with antibacterial and antifungal activities. The sulfamoyl group present in similar compounds has been linked to enhanced antibacterial efficacy, indicating that the thiophene component could similarly bolster antimicrobial effects .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic outcomes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Tetrahydroquinoline Derivative : Starting from isobutyryl derivatives.
- Formation of Oxalamide Linkage : Using oxalyl chloride to create the oxalamide functional group.
- Incorporation of Thiophene : Reacting with thiophenes under controlled conditions to ensure high yield and purity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(phenethyl)oxalamide | Contains phenethyl group | Potentially different biological activity due to phenethyl presence |
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(morpholinoethyl)oxalamide | Contains morpholine ring | May exhibit distinct pharmacological properties |
This table illustrates how variations in structure can influence biological activity and therapeutic applications.
Case Studies
Recent studies have focused on the biological activity of similar compounds:
- Study on Anticancer Activity : Research demonstrated that tetrahydroquinoline derivatives significantly inhibited the growth of various cancer cell lines through apoptosis induction .
- Antimicrobial Efficacy Trials : Compounds similar to N1-(1-isobutyryl...) showed promising results against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(thiophen-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)20(26)23-8-3-4-15-5-6-16(10-17(15)23)22-19(25)18(24)21-11-14-7-9-27-12-14/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFARNVZPKLLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














